

The Chemical Architecture and Properties of Diuron: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diuron, chemically known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a broad-spectrum herbicide and algaecide belonging to the phenylurea class of chemicals. Since its introduction, it has been widely utilized in agriculture for the control of broadleaf and grassy weeds in a variety of crops and in non-crop areas. Beyond its agricultural applications, **Diuron** has also been used as a mildewcide in paints and as an antifouling agent. Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process in plant life. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of **Diuron**, tailored for a scientific audience.

Chemical and Physical Properties

The physicochemical properties of **Diuron** are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Structural Information



Property	Value
IUPAC Name	3-(3,4-dichlorophenyl)-1,1-dimethylurea[1]
Synonyms	DCMU, Karmex, Direx[2][3]
Chemical Formula	C9H10Cl2N2O[1][2][4][5]
Molecular Weight	233.09 g/mol [1][4][5][6][7]
CAS Number	330-54-1[4][5][7][8]
Appearance	White, odorless, crystalline solid[5][6][9]

Physical and Chemical Constants

Property	Value
Melting Point	158-159 °C (316-318 °F)[6][8][10]
Boiling Point	Decomposes at 180-190 °C (356-374 °F)[5][6] [8]
Density	1.48 g/cm ³ [2][8][10]
Vapor Pressure	2 x 10 ⁻⁹ mmHg at 20 °C[2][3]
рКа	There are no dissociable hydrogens within the normal environmental pH range (pH 4 to 9).[10]
LogP (Octanol-Water Partition Coefficient)	2.68[1]

Solubility Data

Solvent	Solubility
Water	42 mg/L at 25 °C[1]
Acetone	5.3 g/100g at 27 °C[5]
Methanol	Soluble[11]
Dimethyl sulfoxide (DMSO)	Soluble[11]
Hydrocarbons	Sparingly soluble[1]



Spectral Properties UV-Vis Spectroscopy

Diuron exhibits characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum, which can be utilized for its quantification.

Absorption Maxima (λmax): 212 nm, 250 nm, 287 nm in water.

Infrared (IR) Spectroscopy

The infrared spectrum of **Diuron** shows characteristic absorption bands corresponding to its functional groups. Key peaks include:

- N-H stretching: around 3300 cm⁻¹
- C=O stretching (urea): around 1640 cm⁻¹
- C-N stretching: around 1550 cm⁻¹
- Aromatic C-H stretching: above 3000 cm⁻¹
- Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region
- C-Cl stretching: in the 800-600 cm⁻¹ region

A representative FTIR method for the determination of **Diuron** in commercial formulations uses peak height measurements at 1582 cm⁻¹[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of **Diuron**. The expected signals are:

- -N(CH₃)₂ protons: A singlet around 3.0-3.3 ppm.
- Aromatic protons: A set of multiplets in the aromatic region (around 7.0-7.5 ppm)
 corresponding to the three protons on the dichlorophenyl ring.



 -NH- proton: A broad singlet which can be found at a variable chemical shift, often in the region of 6.5-8.5 ppm.

Mass Spectrometry

Mass spectrometry of **Diuron** typically shows a molecular ion peak [M]⁺ at m/z 232 and a characteristic isotopic pattern due to the two chlorine atoms. Intense fragment ion peaks are observed at m/z 72 (corresponding to [C₂H₆N]⁺) and the molecular ion cluster[9].

Experimental ProtocolsSynthesis of Diuron

A common laboratory-scale synthesis of **Diuron** involves a two-step process:

- Formation of 3,4-Dichlorophenyl Isocyanate: 3,4-Dichloroaniline is reacted with triphosgene in an inert solvent (e.g., toluene) in the presence of a base (e.g., triethylamine) to form 3,4-dichlorophenyl isocyanate. The reaction is typically carried out at a controlled temperature to minimize side reactions.
- Reaction with Dimethylamine: The resulting 3,4-dichlorophenyl isocyanate is then reacted with dimethylamine (either as a gas or in a suitable solvent) to yield **Diuron**. The reaction is generally exothermic and requires cooling.

Detailed Protocol: A method for synthesizing **Diuron** involves reacting 3,4-dichloroaniline with triphosgene in the presence of a catalyst like triethylamine or pyridine in a solvent such as toluene, tetrahydrofuran, or methylene dichloride[5]. The resulting 3,4-dichlorophenyl isocyanate is then dissolved in toluene and heated to 45-70°C[5]. Dry dimethylamine gas is bubbled through the solution until the pH reaches 8-9[5]. The reaction mixture is stirred at 65°C for 2 hours, after which the solid **Diuron** product is collected by suction filtration and dried[5].

Determination of Solubility

The solubility of **Diuron** in various solvents can be determined using the shake-flask method.

• Sample Preparation: An excess amount of solid **Diuron** is added to a known volume of the solvent in a sealed container.



- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration.
- Quantification: The concentration of **Diuron** in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of **Diuron**.

- Mobile Phase: A mixture of acetonitrile and water is commonly used.
- Stationary Phase: A C18 reversed-phase column is typically employed.
- Detection: UV detection at one of its absorption maxima (e.g., 254 nm) is a common method.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard solution of known concentration. An analytical method for the determination of **Diuron** in soil has been developed using LC/MS/MS with an electrospray interface operating in positive ion mode[12].

Biological Activity and Signaling Pathways Inhibition of Photosynthesis at Photosystem II

The primary mode of action of **Diuron** as a herbicide is the inhibition of photosynthesis. Specifically, **Diuron** blocks the electron transport chain in Photosystem II (PSII). It binds to the D1 protein of the PSII complex, at the binding site of the secondary quinone acceptor, Q(_B). This binding prevents the transfer of electrons from the primary quinone acceptor, Q(_A), to Q(_B), thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for carbon fixation[2].





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Inhibition of electron transport in Photosystem II by **Diuron**.

Metabolic Degradation Pathway

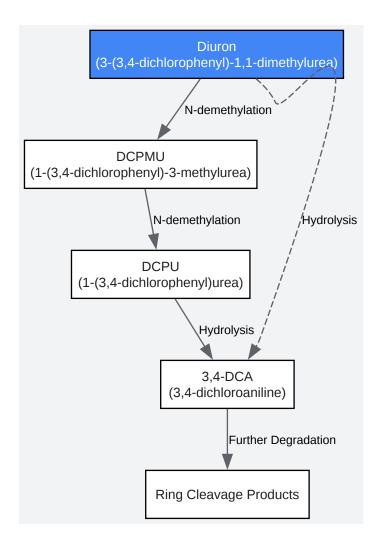
In the environment, **Diuron** can be degraded by microorganisms through a series of metabolic reactions. The primary pathway involves the sequential demethylation of the urea nitrogen, followed by hydrolysis of the urea bond.

The main metabolites formed are:

- DCPMU (1-(3,4-dichlorophenyl)-3-methylurea)
- DCPU (1-(3,4-dichlorophenyl)urea)
- 3,4-DCA (3,4-dichloroaniline)

These metabolites can be further degraded through ring cleavage.





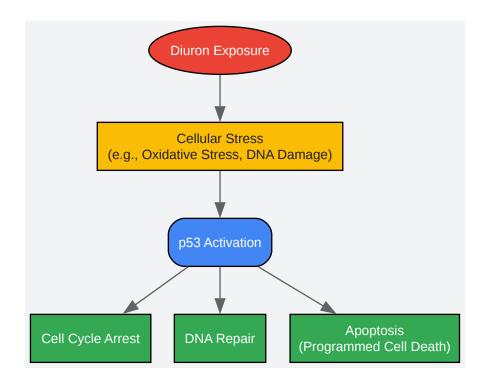
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Metabolic degradation pathway of **Diuron** in microorganisms.

Interaction with p53 Signaling Pathway

Recent studies have indicated that **Diuron** can induce cellular stress and DNA damage, leading to the activation of the p53 signaling pathway. The p53 tumor suppressor protein plays a critical role in responding to cellular stress by regulating the cell cycle, DNA repair, and apoptosis. Exposure to **Diuron** can lead to an increase in the expression of p53. This activation is a key cellular defense mechanism against the potential genotoxic effects of the compound.





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Simplified representation of **Diuron**-induced p53 signaling pathway.

Conclusion

Diuron remains a significant compound in agricultural and industrial applications. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe use, as well as for the development of advanced analytical and remediation technologies. Furthermore, ongoing research into its biological interactions, including its effects on signaling pathways such as p53, is crucial for assessing its potential impacts on non-target organisms and human health. The data and protocols presented herein serve as a valuable resource for researchers and professionals working with this compound.

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